Potassium;[2-[[(3,5-dimethoxy-4-methylbenzoyl)-(3-phenylpropyl)amino]methyl]-1,3-thiazole-4-carbonyl]-(ethylsulfamoyl)azanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Potassium;[2-[[(3,5-dimethoxy-4-methylbenzoyl)-(3-phenylpropyl)amino]methyl]-1,3-thiazole-4-carbonyl]-(ethylsulfamoyl)azanide is a useful research compound. Its molecular formula is C26H31KN4O6S2 and its molecular weight is 598.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound Potassium;[2-[[[3,5-dimethoxy-4-methylbenzoyl]-(3-phenylpropyl)amino]methyl]-1,3-thiazole-4-carbonyl]-(ethylsulfamoyl)azanide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Key mechanisms include:
- Enzymatic Interaction : The compound may inhibit or activate specific enzymes, affecting metabolic pathways.
- Receptor Modulation : It can modulate receptor-mediated signaling pathways, which may influence cellular responses.
- Cellular Process Alteration : The compound affects processes such as cell proliferation and apoptosis, contributing to its therapeutic potential in various diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that modifications to specific sites on the thiazole and benzoyl moieties significantly impact potency. For instance:
- Site A : The 4-substituent on the thiazole ring has been shown to enhance activity.
- Site B : Variations in the thiazole itself can lead to differing bioactivities.
- Site C : The amide bond's structure is critical for maintaining efficacy against targeted enzymes .
Table 1: Summary of SAR Findings
Compound Variant | IC50 (μM) | Notable Modifications |
---|---|---|
Compound 1 | 12.0 | 2,5-dimethylphenyl on thiazole |
Compound 12d | 6.5 | Bromo substitution on benzene |
Compound 18q | 8.0 | Enhanced sulfonamide group |
Biological Activity
The compound has been evaluated for various biological activities, including:
- Antimicrobial Activity : Preliminary studies have indicated potential antimicrobial properties against Gram-positive bacteria, suggesting its utility in treating infections .
- Anticancer Properties : In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For example, it was found to induce apoptosis in murine leukemia cells with an IC50 value of approximately 2.9 mg/mL .
Case Studies
-
Anticancer Efficacy :
A study conducted on murine leukemia P388 cells showed that the compound effectively reduced cell viability, indicating strong anticancer potential. The mechanism was linked to apoptosis induction through mitochondrial pathways. -
Antimicrobial Testing :
In vitro assays revealed that the compound exhibited significant activity against Staphylococcus aureus strains, with MIC values indicating effective inhibition at low concentrations .
Properties
IUPAC Name |
potassium;[2-[[(3,5-dimethoxy-4-methylbenzoyl)-(3-phenylpropyl)amino]methyl]-1,3-thiazole-4-carbonyl]-(ethylsulfamoyl)azanide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O6S2.K/c1-5-27-38(33,34)29-25(31)21-17-37-24(28-21)16-30(13-9-12-19-10-7-6-8-11-19)26(32)20-14-22(35-3)18(2)23(15-20)36-4;/h6-8,10-11,14-15,17,27H,5,9,12-13,16H2,1-4H3,(H,29,31);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYBXXHNGOTYDD-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)[N-]C(=O)C1=CSC(=N1)CN(CCCC2=CC=CC=C2)C(=O)C3=CC(=C(C(=C3)OC)C)OC.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31KN4O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.